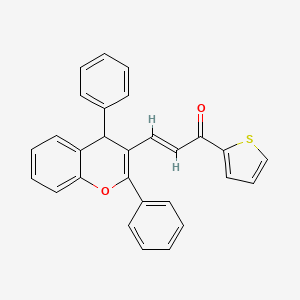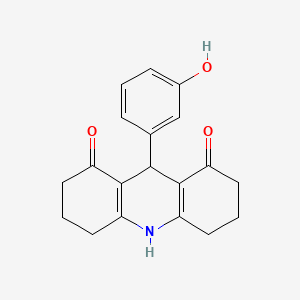![molecular formula C12H22N2O2S2 B11605811 3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B11605811.png)
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides.
Attachment of the Prop-2-enylamino Group: This step involves the reaction of the thiolane ring with prop-2-enylamine under suitable conditions.
Formation of the Thioxomethyl Group: The thioxomethyl group can be introduced through a thiocarbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioxomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dioxide: Similar structure but with an additional oxygen atom.
3-{Butyl[(prop-2-enylamino)methyl]amino}thiolane-1,1-dione: Lacks the thioxomethyl group.
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}pyrrolidine-1,1-dione: Contains a pyrrolidine ring instead of a thiolane ring.
Uniqueness
The uniqueness of 3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C12H22N2O2S2 |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
1-butyl-1-(1,1-dioxothiolan-3-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H22N2O2S2/c1-3-5-8-14(12(17)13-7-4-2)11-6-9-18(15,16)10-11/h4,11H,2-3,5-10H2,1H3,(H,13,17) |
Clé InChI |
IRCUHKYGWXRUHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1CCS(=O)(=O)C1)C(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11605741.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605744.png)
![methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605758.png)
![Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11605761.png)

![3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11605773.png)
![1,3-dimethyl-6-(4-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11605776.png)
![6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605779.png)
![7-ethyl-6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605786.png)
![N-(3-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine](/img/structure/B11605792.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11605798.png)
![N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605800.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11605809.png)

